REACTION_CXSMILES
|
N#N.[C:3]([N:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)(=[O:5])[CH3:4].[CH2:12]1CCN2[C:15](=[N:16]CCC2)[CH2:14][CH2:13]1.BrCCCC#N>CCOCC>[NH2:16][CH2:15][CH2:14][CH2:13][CH2:12][N:9]1[CH2:10][CH2:11][N:6]([C:3](=[O:5])[CH3:4])[CH2:7][CH2:8]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
256 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCNCC1
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.21 mL
|
Type
|
reactant
|
Smiles
|
BrCCCC#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at rt until completion of the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at 50° C.
|
Type
|
CUSTOM
|
Details
|
until completion of the reaction
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCCN1CCN(CC1)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |